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molecular formula C9H12O B8660619 Xylene formaldehyde CAS No. 126341-24-0

Xylene formaldehyde

Cat. No. B8660619
M. Wt: 136.19 g/mol
InChI Key: ZCJGPLOQDMFGAR-UHFFFAOYSA-N
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Patent
US04218247

Procedure details

A reactor was charged with 106 g of m-xylene, 129 g of a 37% aqueous solution of formaldehyde (formalin) and 98% by weight sulfuric acid, and the reaction was started at 95° C. with stirring. The reaction was performed for 7 hours, and the temperature finally rose to 104° C. After the end of the reaction, the aqueous phase at the bottom (sulfuric acid phase) was separated, and the resulting oil phase was steam-distilled at 100° C. at atmospheric pressure. 107 g of a xylene/formaldehyde resin was obtained.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].S(=O)(=O)(O)O.[C:8]1(C)[CH:13]=[CH:12][CH:11]=[C:10]([CH3:14])[CH:9]=1>>[C:10]1([CH3:14])[C:11]([CH3:1])=[CH:12][CH:13]=[CH:8][CH:9]=1.[CH2:1]=[O:2] |f:3.4|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
106 g
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was started at 95° C.
CUSTOM
Type
CUSTOM
Details
finally rose to 104° C
CUSTOM
Type
CUSTOM
Details
After the end of the reaction
CUSTOM
Type
CUSTOM
Details
the aqueous phase at the bottom (sulfuric acid phase) was separated
DISTILLATION
Type
DISTILLATION
Details
the resulting oil phase was steam-distilled at 100° C. at atmospheric pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C=1(C(=CC=CC1)C)C.C=O
Measurements
Type Value Analysis
AMOUNT: MASS 107 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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